molecular formula C26H25NO3 B14403787 N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide CAS No. 88122-86-5

N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide

Cat. No.: B14403787
CAS No.: 88122-86-5
M. Wt: 399.5 g/mol
InChI Key: LAZMWWIKUCBHQV-UHFFFAOYSA-N
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Description

N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: is an organic compound characterized by the presence of two naphthalen-2-yloxy groups attached to an ethyl acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-(naphthalen-2-yloxy)acetohydrazide with ethyl 2-cyano-3-ethoxyacrylate in dry ethanol under reflux conditions . The reaction mixture is heated with stirring for about 2 hours, and the product is obtained upon cooling to room temperature .

Industrial Production Methods: While specific industrial production methods for N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy derivatives.

    Reduction: Reduction reactions can yield simpler amide derivatives.

    Substitution: The naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Naphthalen-2-yloxy derivatives.

    Reduction: Simpler amide derivatives.

    Substitution: New compounds with modified naphthalen-2-yloxy groups.

Scientific Research Applications

N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalen-2-yloxy groups can interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide is unique due to its dual naphthalen-2-yloxy groups and ethyl acetamide backbone, which confer distinct chemical and biological properties.

Properties

CAS No.

88122-86-5

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-bis(2-naphthalen-2-yloxyethyl)acetamide

InChI

InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3

InChI Key

LAZMWWIKUCBHQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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